molecular formula C8H12O2 B091302 Bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 18720-30-4

Bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B091302
CAS No.: 18720-30-4
M. Wt: 140.18 g/mol
InChI Key: LKXGYGYFPTZHLC-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143956. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Polyimides : Bicyclo[2.2.1]heptane derivatives are used in the synthesis of fully alicyclic polyimides, offering potential applications in producing films soluble in organic polar solvents like DMAc and NMP (Matsumoto, 2001).

  • Mass Spectrometry in Stereochemical Problems : These compounds are useful in understanding the mass spectrometric behavior of stereoisomeric mono- and di-substituted norbornanes, aiding in the characterization of stereoisomers (Curcuruto et al., 1991).

  • Synthesis of Conformationally Restricted Analogs : They have been used in the synthesis of conformationally restricted methionine analogs, providing insights into molecular structures and electrochemical properties (Glass et al., 1990).

  • Chiral Auxiliary Synthesis : These compounds are instrumental in synthesizing chiral auxiliaries, as seen in the high-yield synthesis of diastereomerically pure dimethylbicyclo[2.2.1]heptane-1-carboxylic acids (Ishizuka et al., 1990).

  • Generation of Neuronal Nicotinic Receptor Ligands : They are used in synthesizing novel bicyclic α-amino acids for generating neuronal nicotinic receptor ligands (Strachan et al., 2006).

  • Enantioselective Synthesis of Half-Esters : Bicyclo[2.2.1]heptanedicarboxylic acid derivatives have been synthesized enantioselectively, proving useful as chiral building blocks in natural product synthesis (Ohtani et al., 1991).

  • Microbiological Asymmetric Hydroxylation : These compounds are substrates for asymmetric hydroxylation by various microorganisms, yielding chiral products that are intermediates for natural prostaglandins and other compounds (Yamazaki & Maeda, 1985).

  • Organocatalytic Aldol Reactions : They have been evaluated for their catalytic potential in direct aldol reactions, contributing to our understanding of enantioselectivity in catalysis (Armstrong et al., 2009).

  • Transport Applications in Cellular Systems : Isomers of these compounds have been synthesized and tested for specificity to membrane transport systems in tumor and hepatoma cells (Christensen et al., 1983).

  • High-Performance Liquid Chromatographic Methods : They are used in developing chromatographic methods for separating enantiomers of bicyclic β-amino acids (Török et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes .

Mechanism of Action

Target of Action

Bicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Bicyclo[22It has been synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

The molecular and cellular effects of Bicyclo[22It is known that 7,7-Dimethyl-2-oxothis compound, a derivative, is a useful reactant for the preparation of alkenyl nitrile electrophiles for possible use in covalent protein labeling . This suggests that this compound and its derivatives may have potential applications in biochemistry and molecular biology.

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXGYGYFPTZHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171989
Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18720-30-4
Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Record name 1-Norbornanecarboxylic acid
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Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Record name Bicyclo[2.2.1]heptane-1-carboxylic acid
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Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

A 2-L reactor equipped with an overhead mechanical stirrer, condenser, nitrogen gas inlet port, temperature probe and reagent charging port, was placed under an atmosphere of nitrogen. The reactor was charged with zinc powder (<10 micron) (298 g, 4560 mmol) and acetic acid (500 mL). While vigorously stirring the heterogeneous mixture, (4S)-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid (100 g, 456 mmol) was then added. A second portion of acetic acid (500 mL) was then used to rinse the walls of the reactor. The reaction mixture was brought to a gentle reflux (ca. 30 min) and then held at this temperature for 5 h. The cooled (room temperature) reaction mixture was passed through a pad of Celite, which was washed with acetic acid (1 (300 mL) and ethyl acetate (1 (500 mL). The filtrate was concentrated, water (300 mL) was added, and then the mixture was stirred vigorously to induce precipitation. The precipitate was collected by filtration, washed with water, and dried under vacuum at 35° C. overnight. Pentane (50 mL) was then added, and the mixture was stirred vigorously for 20 min during which time a fine white precipitate formed. The resulting precipitate was filtered, washed with pentane (20 mL), and air dried to afford bicyclo[2.2.1]heptane-1-carboxylic acid (52 g) as a white solid.
Name
(4S)-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
298 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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